molecular formula C19H17N3O3 B5568375 N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B5568375
M. Wt: 335.4 g/mol
InChI Key: YSBYQEUSXWANSQ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a methyl group at position 5, a phenyl group at position 3, and a carboxamide group at position 4 linked to a 4-acetamidophenyl moiety.

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-12-17(18(22-25-12)14-6-4-3-5-7-14)19(24)21-16-10-8-15(9-11-16)20-13(2)23/h3-11H,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBYQEUSXWANSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the oxazole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as an α-haloketone, with an amide in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

For industrial-scale production, continuous flow reactors are often employed to ensure consistent product quality and yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts, such as palladium on carbon (Pd/C), may be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C), resulting in the reduction of the oxazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or oxazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to partially or fully reduced oxazole rings.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide exhibit promising anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters highlighted the potential of oxazole derivatives in inhibiting cancer cell proliferation. The mechanism often involves the modulation of cell signaling pathways associated with apoptosis and cell cycle regulation.

Anti-inflammatory Effects

Another significant application of this compound is in the treatment of inflammatory diseases. Studies have shown that oxazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This property suggests potential therapeutic roles in conditions like arthritis and other inflammatory disorders.

Case Study: Analgesic Properties

A pharmacological study evaluated the analgesic effects of this compound in animal models. The results indicated a dose-dependent reduction in pain response, comparable to established analgesics like ibuprofen. This study underscores the compound's potential as a new analgesic agent.

Safety and Toxicity

In toxicity assessments, it was found that this compound exhibited a favorable safety profile at therapeutic doses. Long-term studies are ongoing to establish comprehensive safety data before clinical applications can be considered.

Use in Organic Electronics

This compound has also been explored for its utility in organic electronic materials. Its unique electronic properties make it suitable for use as an organic semiconductor or in photovoltaic devices. Research indicates that incorporating such compounds can enhance the efficiency and stability of organic solar cells.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting membrane integrity and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Isoxazole Core

a) Positional Isomerism
  • N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide (Compound ID: D337-0032): Differs in the substitution pattern of the isoxazole ring, with a phenyl group at position 5 (vs. methyl in the target compound) and the carboxamide at position 3 (vs. position 4).
b) Halogen and Electron-Withdrawing Groups
  • N-(4-acetylphenyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide (Compound ID: C226-0406):
    Features a 4-chlorophenyl group at position 5 and an acetyl (-COCH₃) substituent on the phenyl ring. The chlorine atom introduces electron-withdrawing effects, which could enhance stability and influence receptor affinity compared to the target compound’s methyl and acetamido groups .

Modifications on the Phenyl Substituent

a) Nitro vs. Acetamido Groups
  • 5-methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide (CAS: 544421-14-9): The nitro (-NO₂) group at position 3 on the phenyl ring increases electrophilicity and may confer redox activity, contrasting with the hydrogen-bonding acetamido group in the target compound. This difference could impact metabolic stability and toxicity profiles .
b) Ethoxy and Acetyl Derivatives
  • This compound’s molecular weight (322.36 g/mol) is slightly lower than the target compound’s estimated 335.36 g/mol, suggesting differences in pharmacokinetics .
  • N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS: 5703-33-3):
    Replaces the acetamido group with an acetyl (-COCH₃) moiety, reducing hydrogen-bonding capacity. This modification may lower aqueous solubility but improve passive diffusion across biological barriers .

Pharmacological Implications from Related Heterocycles

Evidence from 3,5-disubstituted oxadiazoles (e.g., 5-methyl-3-phenyl-1,2,4-oxadiazole) highlights anti-inflammatory activity via dual COX/LOX inhibition. However, the carboxamide’s position (4 vs. 3 in oxadiazoles) may alter target engagement .

Biological Activity

N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N3O3, with a molecular weight of 335.36 g/mol. The compound features an oxazole ring, which is known for its diverse biological activities. Key properties include:

PropertyValue
Molecular Weight335.36 g/mol
LogP2.5104
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Polar Surface Area68.552

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The specific synthetic route can vary but generally employs acylation and condensation reactions.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of this compound against various pathogens.

In Vitro Studies:
In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) reported in the range of 10–50 µg/ml depending on the strain tested .

Table: Antimicrobial Activity Results

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus10
Escherichia coli25
Klebsiella pneumoniae50

These results indicate that this compound has potential as a therapeutic agent in treating bacterial infections.

Antifungal Activity

The compound also exhibits antifungal properties against strains such as Candida albicans. Studies have shown that it can inhibit fungal growth at concentrations similar to those effective against bacteria, further supporting its broad-spectrum antimicrobial potential .

The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and disruption of membrane integrity. This is likely due to the oxazole moiety's ability to interact with key enzymes involved in these processes .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Case Study on Bacterial Infections : A clinical evaluation involving patients with resistant bacterial infections showed a significant reduction in pathogen load when treated with formulations containing this compound.
  • Antifungal Treatment : In a study involving patients with candidiasis, administration of this compound resulted in improved clinical outcomes compared to standard antifungal therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via oxidative coupling reactions using hypervalent iodine reagents like phenyliodonium diacetate (PIFA). For example, N-(4-acetamidophenyl)benzamides undergo intramolecular C–O coupling in the presence of BF₃·Et₂O or TMSOTf to form oxazole derivatives . Optimization of Lewis acid concentration (e.g., 0.1–0.3 equivalents) and reaction time (12–24 hours) is critical to achieving yields >70%. Purity is typically verified via HPLC (>95%) and NMR (absence of unreacted acetamide or phenyl precursors).

Q. How is the structural characterization of this compound performed, and what crystallographic parameters are relevant?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. For related oxazole carboxamides, monoclinic systems (e.g., space group C2/c) with cell parameters a = 15.182 Å, b = 13.803 Å, c = 12.159 Å, and β = 120.06° have been reported . Hydrogen-bonding networks (e.g., O–H⋯N, N–H⋯O) stabilize crystal packing. Data collection requires MoKα radiation (λ = 0.71073 Å) and refinement to R < 0.04.

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer : In vitro assays for antimicrobial activity (MIC against S. aureus, E. coli), cytotoxicity (MTT assay on cancer cell lines), and immunomodulatory effects (IL-6/TNF-α ELISA) are standard. For example, structurally similar oxazole derivatives show IC₅₀ values of 10–50 µM in cancer models . Dose-response curves (0.1–100 µM) and controls (e.g., leflunomide for immunomodulation) are essential.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activity across similar oxazole derivatives?

  • Methodological Answer : Comparative analysis of electron density maps and torsion angles (e.g., dihedral angles between oxazole and phenyl rings) can explain activity differences. For instance, a dihedral angle of 8.08° in N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide correlates with enhanced immunomodulation due to planar conformation . Pair this with molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., DHODH enzyme for leflunomide analogs) and validate via site-directed mutagenesis.

Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?

  • Methodological Answer :

  • Derivatization : Introduce polar groups (e.g., sulfonate, PEG) at the 5-methyl position while preserving the oxazole core.
  • Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility (tested via shake-flask method).
  • Prodrug Design : Acetylate the acetamidophenyl group for hydrolytic activation in vivo (monitor via LC-MS plasma stability assays).
    Structural analogs with methoxy substitutions show improved logP (reduced from 3.2 to 2.5) and bioavailability (AUC increased by 40%) .

Q. How do substitution patterns on the phenyl rings influence structure-activity relationships (SAR)?

  • Methodological Answer : Systematic SAR studies involve:

  • Electron-withdrawing groups (EWGs) : Fluorine or chlorine at para positions enhance electrophilicity and target binding (e.g., 4-Cl substitution boosts IC₅₀ by 3-fold ).
  • Methoxy groups : Meta or ortho methoxy groups increase steric hindrance, reducing activity but improving metabolic stability (CYP450 assays).
  • Comparative Tables :
Substituent PositionActivity (IC₅₀, µM)LogP
4-Cl (Phenyl)12.33.0
3-OCH₃ (Phenyl)28.72.5
2,4-diF (Phenyl)9.82.8

Data derived from analogs in .

Q. What computational methods validate experimental data for this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability.
  • QM/MM Calculations : Evaluate charge distribution on the oxazole ring (e.g., electrostatic potential maps at B3LYP/6-31G* level) to predict reactivity.
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors at C=O groups) using Schrödinger Phase.
    Cross-validation with experimental IC₅₀ and Ki values reduces false positives .

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